molecular formula C13H16BF2NO6S B1489503 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid CAS No. 1704074-09-8

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid

Cat. No. B1489503
CAS RN: 1704074-09-8
M. Wt: 363.1 g/mol
InChI Key: OIGIUIBIJOKUKU-UHFFFAOYSA-N
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Description

The compound “(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid” is a complex organic molecule. The 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl part of the molecule is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . This compound is used in the synthesis of other complex molecules .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its boronic acid moiety is particularly useful in Suzuki coupling reactions, which are pivotal for constructing biaryl structures commonly found in pharmaceuticals and organic materials .

Medicinal Chemistry

In medicinal chemistry, the compound’s unique structure is exploited for the design of new drug candidates. Its boronic acid group can form reversible covalent bonds with enzymes, making it a potential candidate for the development of proteasome inhibitors .

Material Science

The spirocyclic and difluorophenyl groups of this compound may enhance the thermal stability and rigidity of polymers when incorporated into their backbone, leading to advanced materials with potential applications in aerospace and electronics .

Fungicidal Agents

Compounds with a dioxa-azaspirodecan structure have been identified as potential fungicides. The unique structure of this compound could be explored for its efficacy in protecting crops against fungal pathogens, contributing to agricultural sustainability .

Biological Probes

Due to its boronic acid group, this compound can act as a biological probe. It can be used to study enzyme mechanisms or to detect the presence of biomolecules that interact with boronic acids, such as sugars and glycoproteins .

Catalysis

The boronic acid moiety is known for its catalytic properties, especially in organic transformations. This compound could be used as a catalyst or a catalyst ligand in various chemical reactions, including oxidation and reduction processes .

Diagnostic Imaging

The compound’s unique structure could be modified to include radioactive isotopes or fluorescent groups, making it a potential agent for diagnostic imaging in medical applications .

Neuroscience Research

Given the structural complexity and the presence of a spirocyclic system, this compound might interact with neurological targets. It could be used in the development of novel treatments for neurodegenerative diseases or as a tool in neuroscience research .

properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF2NO6S/c15-10-7-9(14(18)19)12(8-11(10)16)24(20,21)17-3-1-13(2-4-17)22-5-6-23-13/h7-8,18-19H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGIUIBIJOKUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)OCCO3)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF2NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130752
Record name Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid

CAS RN

1704074-09-8
Record name Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704074-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
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(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
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(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
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(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
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(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
Reactant of Route 6
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid

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